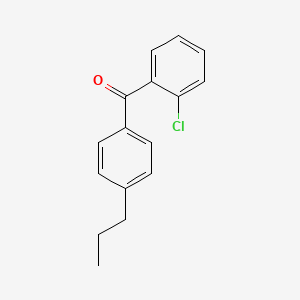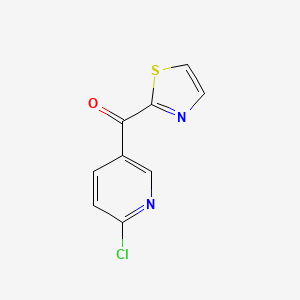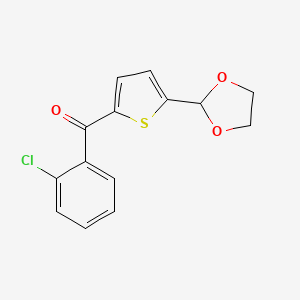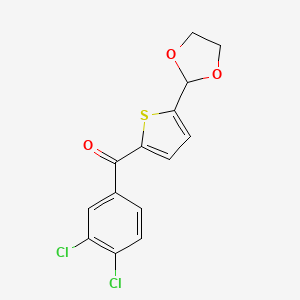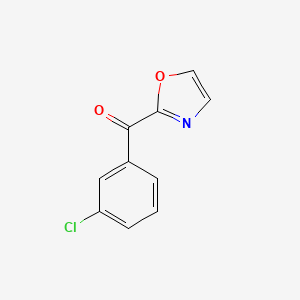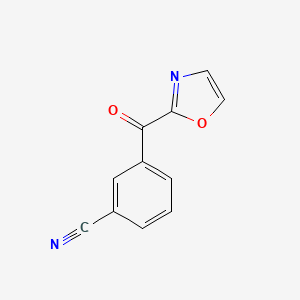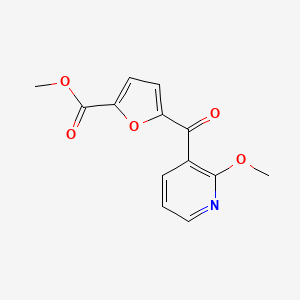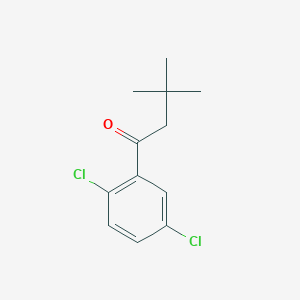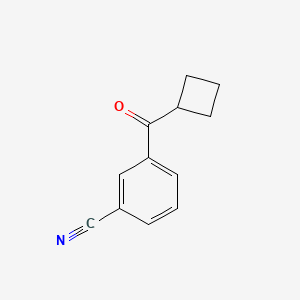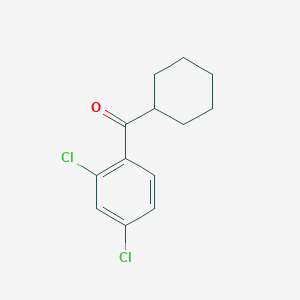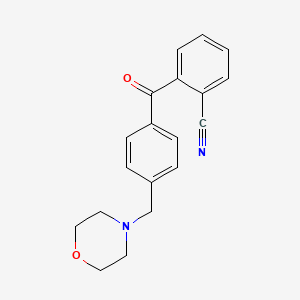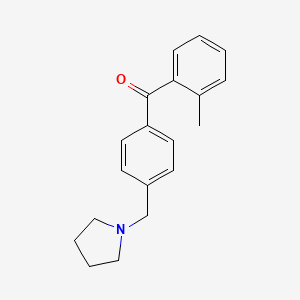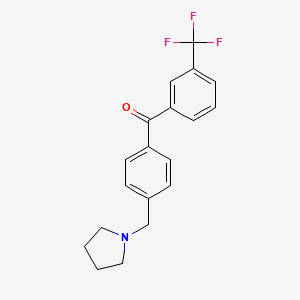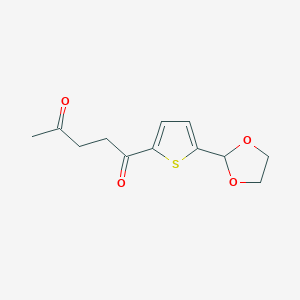
5-(1,3-Dioxolan-2-YL)-2-thienyl 3-oxobutyl ketone
Descripción general
Descripción
The compound “5-(1,3-Dioxolan-2-YL)-2-thienyl 3-oxobutyl ketone” appears to contain a dioxolane group, a thiophene ring, and a 3-oxobutyl ketone group. Dioxolane is a type of acetal, a functional group that is often used as a protecting group in organic synthesis. Thiophene is a five-membered aromatic ring with a sulfur atom, and it is a common motif in many biologically active compounds. The 3-oxobutyl ketone group contains a carbonyl (C=O), which is polar and can participate in various chemical reactions.
Synthesis Analysis
The synthesis of this compound would likely involve the formation of the dioxolane ring, the introduction of the thiophene ring, and the attachment of the 3-oxobutyl ketone group. The exact methods and order of steps would depend on the specific reactions used and the need to protect certain functional groups during the synthesis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The dioxolane ring and the thiophene ring are both five-membered rings, which generally adopt a planar conformation. The 3-oxobutyl ketone group is a linear chain with a polar carbonyl group.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The carbonyl group in the 3-oxobutyl ketone is polar and can undergo nucleophilic addition reactions. The dioxolane ring can be opened under acidic or basic conditions to reveal the underlying alcohol or aldehyde groups. The thiophene ring is aromatic and relatively stable, but it can undergo electrophilic aromatic substitution reactions under certain conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of a polar carbonyl group and an aromatic thiophene ring suggests that the compound might have moderate polarity and could potentially form hydrogen bonds with other molecules. Its solubility in different solvents, melting point, boiling point, and other properties would need to be determined experimentally.Aplicaciones Científicas De Investigación
Zeolite-catalyzed Synthesis of 1,3-dioxolanes
Zeolite-catalyzed reactions have proven effective for synthesizing 1,3-dioxolanes, such as 4-phenyl-1,3-dioxolanes, from styrene oxide and aliphatic ketones. The process is influenced by the diffusion factor and the acidity of the zeolite, suggesting a versatile application of zeolites in organic synthesis (Zatorski & Wierzchowski, 1991).
Catalytic Synthesis of Cyclic Acetals
Investigations into the acid-catalyzed condensation of glycerol with various aldehydes and ketones highlight the potential of using solid acids as heterogeneous catalysts. This process emphasizes the utility of glycerol, a bio-based chemical, in producing [1,3]dioxanes and [1,3]dioxolanes, showcasing a sustainable approach to synthesizing valuable chemical intermediates (Deutsch, Martin, & Lieske, 2007).
Photochemical Approaches to 1,3-dioxolanes
Photochemical synthesis offers a straightforward method to produce 4-oxobutanal acetals and 2-hydroxycyclobutanone ketals from α,β-unsaturated ketones. This process underscores the role of photochemistry in generating complex structures from simpler precursors, expanding the toolkit available for organic synthesis (Manfrotto et al., 1999).
Antioxidant Evaluation of Thiophene Derivatives
Molecular modeling and antioxidant evaluations of novel thiophene derivatives reveal significant insights into the chemical reactivity and biological activities of thiophene-based compounds. This research demonstrates the potential of thiophene derivatives in developing new antioxidants, highlighting the importance of theoretical and experimental approaches in drug discovery (Althagafi, 2022).
Synthesis of 1,3-dioxolanes as Intermediates
The synthesis of 1,3-dioxolanes by adding ketones to epoxides using [Cp*Ir(NCMe)3]2+ as a catalyst illustrates the utility of transition metal catalysis in organic synthesis. This method provides a versatile route to 1,3-dioxolanes, showcasing the efficiency of iridium catalysts in promoting ring-closure reactions (Adams, Barnard, & Brosius, 1999).
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and its biological effects. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.
Direcciones Futuras
Future research on this compound could involve studying its synthesis, its reactivity with other chemicals, and its potential uses. If it’s intended to be a drug, it would be important to study its pharmacological effects, its mechanism of action, and its safety profile.
Please note that this is a general analysis based on the structure and functional groups of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed.
Propiedades
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]pentane-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4S/c1-8(13)2-3-9(14)10-4-5-11(17-10)12-15-6-7-16-12/h4-5,12H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOZLVSLTMWLPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)C1=CC=C(S1)C2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641900 | |
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]pentane-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-YL)-2-thienyl 3-oxobutyl ketone | |
CAS RN |
898772-64-0 | |
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]pentane-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![cis-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1614147.png)
